2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride
Description
2-(2-Chloropyridin-3-yl)ethanamine hydrochloride is a halogenated pyridine derivative with a primary amine functional group. Its molecular structure comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethanamine side chain at the 3-position, which is protonated as a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to the pyridine scaffold’s versatility in drug design, particularly in targeting enzymes and receptors via hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLIZJTFDXXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium tert-butoxide and a solvent like tert-butanol. The mixture is heated to reflux, and the product is obtained after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is critical for introducing functional groups or modifying the aromatic system.
Key Examples:
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Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing chlorine activates the pyridine ring for attack by nucleophiles like amines or alkoxides .
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Selectivity : Substitution occurs preferentially at the 2-position due to steric and electronic factors.
Amine Group Reactions
The primary amine moiety participates in alkylation, acylation, and condensation reactions, forming derivatives with varied pharmacological profiles.
Alkylation
| Reagent | Product | Application | Source |
|---|---|---|---|
| Methyl iodide, NaOH | N-Methylated derivative | Enhanced lipophilicity | |
| Benzyl chloride, DIPEA | N-Benzyl analogs | Intermediate for drug candidates |
Acylation
| Reagent | Product | Notes |
|---|---|---|
| Acetyl chloride | N-Acetylated compound | Stabilizes amine against oxidation |
| Boc anhydride | Boc-protected amine | Facilitates further functionalization |
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) yields imines, which are precursors for heterocyclic compounds like pyrimidines .
Coupling Reactions
The compound serves as a building block in cross-coupling reactions to synthesize biaryl or hybrid structures.
Suzuki-Miyaura Coupling
| Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, aryl boronic acid | 2-Arylpyridine derivatives | 60–85% |
Buchwald-Hartwig Amination
Used to introduce secondary amines to the pyridine ring, enhancing receptor-binding affinity in drug design .
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the pyridine ring to piperidine, altering solubility and bioactivity.
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Oxidation : Treatment with KMnO₄ oxidizes the amine to a nitro group, though this is less common due to competitive ring oxidation.
Cyclization Reactions
Reaction with carbonyl compounds (e.g., ketones or esters) forms fused heterocycles:
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Example : Condensation with ethyl acetoacetate yields pyrrolo[1,2-a]quinoxaline derivatives, which show Sirt6 activation (4.8–6.3-fold at 30 μM) .
Comparative Reactivity
The table below contrasts reactivity with structurally similar compounds:
| Compound | Substituents | Reactivity Notes |
|---|---|---|
| 2-(Naphthalen-1-yl)ethan-1-amine | Naphthalene ring | Lower electrophilicity; slower SNAr |
| 1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine | Br, F substituents | Enhanced halogen exchange reactivity |
| (R)-1-(5-Chloropyridin-2-yl)ethanamine | Chiral center | Stereoselective alkylation |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies have shown that derivatives of chloropyridine can act as Sirtuin 6 (Sirt6) activators, which are implicated in regulating cellular processes such as aging and metabolism. For instance, modifications at the 2-position of the pyridine moiety have been linked to enhanced activation of Sirt6, indicating its potential role in treating age-related diseases and metabolic disorders .
Case Study: Sirt6 Activation
A study focusing on the structure-activity relationship (SAR) of pyridine derivatives identified that introducing a 2-chloro group significantly influenced the activation potency of Sirt6. Compounds with this modification exhibited activation folds greater than 4 at specific concentrations, suggesting their efficacy as potential therapeutic agents .
Neuropharmacology
Potential Neuroprotective Effects
Research indicates that compounds similar to 2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Table 1: Neuropharmacological Evaluation
| Compound | Test Model | Result |
|---|---|---|
| This compound | Rat model of neuropathic pain | Significant reduction in pain response |
| UBCS039 | In vitro Sirt6 assay | Activation fold > 4 at 100 μM |
Agricultural Chemistry
Pesticide Development
The compound has also been explored in the context of agricultural applications, particularly in developing new pesticide formulations. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing toxicity to non-target organisms.
Case Study: Hybridoma Technology
In a study aimed at developing immunological assays for pesticide detection, derivatives of chlorinated pyridines were utilized to create antibodies against specific pesticide haptens. This approach demonstrated the utility of chloropyridine derivatives in creating sensitive detection methods for environmental monitoring .
Material Science
Synthesis of Functional Materials
Beyond biological applications, this compound has been used in synthesizing functional materials, including polymers and nanocomposites. Its reactivity allows it to serve as a building block for creating materials with tailored properties for various applications, such as sensors and catalysts.
Table 2: Application in Material Science
| Application | Material Type | Properties |
|---|---|---|
| Sensor Development | Conductive Polymers | Enhanced sensitivity and selectivity |
| Catalytic Systems | Nanocomposites | Improved reaction rates |
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Chlorine vs. In contrast, the trifluoromethyl group in 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride enhances electron-withdrawing effects and metabolic stability, a common strategy in drug design to prolong half-life .
- Indole vs. Pyridine Cores : Tryptamine hydrochloride’s indole ring enables π-π stacking and hydrogen bonding (e.g., nitro group interactions with TYR604 in HSP90), whereas the pyridine core in 2-(2-chloropyridin-3-yl)ethanamine hydrochloride may prioritize polar interactions via its nitrogen lone pair .
Biological Activity
2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C7H9ClN2·HCl
- Molecular Weight : 193.07 g/mol
- Structure : The compound features a chlorinated pyridine ring attached to an ethanamine moiety, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with various receptors and enzymes. The compound can form hydrogen bonds and hydrophobic interactions within the active sites of target proteins, modulating their activity. This mechanism is essential for its role in influencing biological pathways, particularly in neurological contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against various strains, indicating potential for antibiotic development.
- Enzyme Interaction : It has been employed in studies evaluating enzyme interactions, contributing to the understanding of metabolic pathways.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound in modulating enzyme activity:
These findings highlight the compound's potential as a lead candidate for developing treatments targeting cholinergic systems.
Case Studies
- Neuropharmacological Effects : In a study involving animal models, administration of the compound resulted in significant anxiolytic effects compared to control groups, suggesting its potential application in treating anxiety disorders.
- Antimicrobial Activity : A case study demonstrated that derivatives of the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, supporting further investigation into its use as an antibiotic.
Q & A
Q. Q: What are the recommended synthetic routes for 2-(2-chloropyridin-3-yl)ethanamine hydrochloride, and how can purity be optimized?
A: A common approach involves coupling 2-chloropyridine derivatives with ethylamine precursors via nucleophilic substitution or reductive amination. For example, tert-butyl carbamate-protected intermediates can be used to prevent side reactions, followed by deprotection with HCl to yield the hydrochloride salt . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to ensure ≥98% purity.
Structural Characterization Techniques
Q. Q: Which analytical methods are most effective for confirming the structure of 2-(2-chloropyridin-3-yl)ethanamine hydrochloride?
A:
- NMR Spectroscopy : H NMR in DO should show a triplet for the ethylamine CH group (~δ 3.1 ppm) and aromatic protons from the chloropyridinyl ring (δ 7.4–8.2 ppm). C NMR will confirm the C-Cl bond (δ ~145 ppm for pyridinyl C2) .
- X-ray Crystallography : Single-crystal analysis using SHELXL refinement (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and confirms protonation states. Data collection at 100 K minimizes thermal motion artifacts .
Solubility and Stability in Experimental Conditions
Q. Q: What solvents and storage conditions are optimal for maintaining the stability of this compound?
A: The compound is hygroscopic and should be stored desiccated at –20°C. It is soluble in polar solvents (water, DMSO, methanol) but degrades in acidic/basic conditions. For long-term stability, prepare fresh aqueous solutions (pH 6–7) and avoid repeated freeze-thaw cycles. UV-Vis spectroscopy (λ = 260 nm) can monitor decomposition over time .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the interaction of this compound with biological targets like enzymes or receptors?
A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., HSP90, as seen in tryptamine analogs). Focus on hydrogen bonding with residues like GLU527 or π-π stacking with aromatic pockets .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k/k) at varying compound concentrations (1–100 µM).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity .
Stability Under Extreme Experimental Conditions
Q. Q: How does the compound behave under high-temperature or non-physiological pH conditions?
A: Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–80°C for 24–72 hours and analyze degradation via HPLC. Expect decomposition above 60°C, forming chloropyridine byproducts.
- pH Stability : Incubate in buffers (pH 2–12) and monitor by H NMR. Acidic conditions (pH < 4) may protonate the amine, while alkaline conditions (pH > 9) risk hydrolysis of the C-Cl bond .
Crystallographic Data Challenges
Q. Q: How should researchers address data quality issues (e.g., twinning, low resolution) in X-ray crystallography?
A: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale datasets. For low-resolution data (<1.5 Å), apply restraints on bond lengths/angles and utilize DEN (density modification) in SHELXE. Validate models with R cross-validation and omit maps .
Contradictory Bioactivity Data Analysis
Q. Q: How to resolve discrepancies in reported bioactivity across studies?
A:
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line, incubation time).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
- Structural Analog Comparison : Cross-reference with analogs like 2-(5-ethylindol-3-yl)ethanamine hydrochloride, noting substituent effects on target affinity .
Computational Modeling of Reactivity
Q. Q: What computational tools can predict the compound’s reactivity in nucleophilic environments?
A:
- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., chloropyridinyl ring).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolysis pathways .
Scalability of Synthesis for In Vivo Studies
Q. Q: What modifications are needed to scale up synthesis for preclinical trials?
A: Transition from batch to flow chemistry for improved yield and safety. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and replace hazardous solvents (e.g., THF with cyclopentyl methyl ether). Validate scalability via PAT (Process Analytical Technology) monitoring .
Handling and Waste Management
Q. Q: What safety protocols are essential for handling this compound, and how should waste be disposed?
A: Use PPE (gloves, goggles, lab coat) in a fume hood. Quench excess compound with 10% sodium bicarbonate before disposal. Collect waste in sealed containers labeled for halogenated organic compounds and consult licensed waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
